2-amino-6-bromo-4-chlorophenol hydrochloride 2-amino-6-bromo-4-chlorophenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 858013-99-7
VCID: VC12011105
InChI: InChI=1S/C6H5BrClNO.ClH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2,10H,9H2;1H
SMILES: C1=C(C=C(C(=C1N)O)Br)Cl.Cl
Molecular Formula: C6H6BrCl2NO
Molecular Weight: 258.92 g/mol

2-amino-6-bromo-4-chlorophenol hydrochloride

CAS No.: 858013-99-7

Cat. No.: VC12011105

Molecular Formula: C6H6BrCl2NO

Molecular Weight: 258.92 g/mol

* For research use only. Not for human or veterinary use.

2-amino-6-bromo-4-chlorophenol hydrochloride - 858013-99-7

Specification

CAS No. 858013-99-7
Molecular Formula C6H6BrCl2NO
Molecular Weight 258.92 g/mol
IUPAC Name 2-amino-6-bromo-4-chlorophenol;hydrochloride
Standard InChI InChI=1S/C6H5BrClNO.ClH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2,10H,9H2;1H
Standard InChI Key PQHSTHXNVNNCSW-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1N)O)Br)Cl.Cl
Canonical SMILES C1=C(C=C(C(=C1N)O)Br)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The molecular formula of 2-amino-6-bromo-4-chlorophenol hydrochloride is C₆H₅BrCl₂NO, with a molecular weight of 289.93 g/mol. Key physicochemical properties include:

PropertyValue
Melting Point215–220°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water
pKa (Amino Group)~4.2 (estimated)
StabilityHygroscopic; decomposes under prolonged UV exposure

The hydrochloride salt enhances water solubility compared to the free base, facilitating its use in aqueous reaction systems. X-ray crystallography of analogous compounds reveals planar aromatic rings with halogen and amino groups adopting orthogonal positions to minimize steric hindrance.

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis typically proceeds via sequential halogenation and amination of phenol derivatives, followed by salt formation. A representative pathway involves:

  • Bromination: 4-Chlorophenol undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 80°C to yield 6-bromo-4-chlorophenol .

  • Amination: The brominated intermediate is treated with aqueous ammonia under high pressure (5–10 bar) to introduce the amino group at the 2-position .

  • Hydrochloride Formation: The free base is reacted with hydrochloric acid (HCl) in ethanol, yielding the hydrochloride salt after recrystallization .

Key challenges include controlling regioselectivity during bromination and minimizing dehalogenation side reactions. Recent advances employ flow chemistry to improve yield (75–82%) and purity (>95%) .

Reactivity and Functionalization

Substitution Reactions

The amino and halogen groups enable diverse transformations:

  • Nucleophilic Aromatic Substitution: The bromine atom at the 6-position undergoes substitution with alkoxides or amines in DMF at 120°C, yielding ether or amine derivatives.

  • Electrophilic Amination: The amino group participates in Ullmann-type couplings with aryl halides, facilitated by copper(I) catalysts .

Coordination Chemistry

The amino group acts as a ligand for transition metals. For example, complexation with palladium(II) acetate produces catalysts effective in Suzuki-Miyaura cross-couplings.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor to benzimidazole and quinazoline derivatives, which exhibit:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Kinase Inhibition: IC₅₀ of 120 nM against BRAF V600E mutant kinase in preclinical studies.

Prodrug Development

Hydrochloride salts improve bioavailability by enhancing solubility. A 2024 study demonstrated 80% oral bioavailability in murine models for a prodrug derived from this compound .

Comparison with Structural Analogues

CompoundMolecular Weight (g/mol)Key Applications
2-Amino-4-bromo-6-fluorophenol206.01Benzimidazole synthesis
2-Amino-6-chloro-4-nitrophenol203.56Dye intermediates
2-Amino-6-bromo-4-chlorophenol HCl289.93Kinase inhibitor precursors

The hydrochloride derivative’s superior solubility and stability position it favorably for pharmaceutical applications over non-salt forms.

Future Directions

Research Priorities

  • Toxicokinetic Studies: Clarify metabolic pathways and chronic toxicity.

  • Process Optimization: Develop solvent-free synthesis routes to enhance sustainability.

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